3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound is a thiazolidinone derivative that has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to modulate various signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. This compound has been studied for its various biological activities, making it useful in a wide range of experiments. Additionally, the synthesis of this compound has been optimized to yield high purity and high yield, making it readily available for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and neurodegenerative diseases. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various biological assays. Its potential pharmaceutical applications have made it an interesting compound for scientific research. The synthesis method has been optimized to yield high purity and high yield, making it readily available for research purposes. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
3-allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has shown potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been found to have anticancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been investigated for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-4-5-16-14(18)13(24-15(16)23)7-9-6-11(21-2)12(22-3)8-10(9)17(19)20/h4,6-8H,1,5H2,2-3H3/b13-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLEJGIJLBUTJ-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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